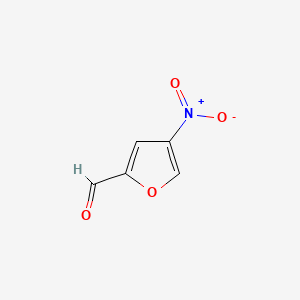

2-Furancarboxaldehyde, 4-nitro-

描述

2-Furancarboxaldehyde, 4-nitro- is a chemical compound that has garnered significant interest due to its unique physical and chemical properties. This compound is part of the furan family, which is known for its reactivity and versatility in various chemical processes. It is commonly used in research and industrial applications due to its diverse range of uses.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxaldehyde, 4-nitro- typically involves the nitration of 2-Furancarboxaldehyde. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 4-position of the furan ring .

Industrial Production Methods: Industrial production of 2-Furancarboxaldehyde, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial to achieving high purity and efficiency in industrial settings.

化学反应分析

Types of Reactions: 2-Furancarboxaldehyde, 4-nitro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-nitro-2-furancarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of 2-Furancarboxaldehyde, 4-nitro- can yield 4-amino-2-furancarboxaldehyde using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The nitro group in 2-Furancarboxaldehyde, 4-nitro- can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-nitro-2-furancarboxylic acid.

Reduction: 4-amino-2-furancarboxaldehyde.

Substitution: Various substituted furans depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Furancarboxaldehyde, 4-nitro- serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, where it contributes to the formation of complex molecules through reactions such as nucleophilic addition and condensation.

Polymer Production

The compound is also employed in the synthesis of polymers and resins. Its reactivity allows for the development of materials with specific properties tailored for industrial applications, such as coatings and adhesives.

Biological Applications

Antimicrobial Activity

Research indicates that 2-Furancarboxaldehyde, 4-nitro- exhibits potential antimicrobial properties. Studies have shown that derivatives of nitrofuran compounds can act against various bacterial strains, including those resistant to conventional antibiotics. The nitro group in the compound is crucial for its biological activity, as it can be reduced to form reactive intermediates that interact with cellular components, leading to bactericidal effects .

Anticancer Research

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics. The mechanism involves targeting specific pathways within cancer cells, although detailed studies are still required to elucidate these interactions fully.

Medical Applications

Drug Development

The compound's potential therapeutic effects have led to its exploration in drug development. For instance, it has been investigated for use in formulations aimed at treating infections caused by resistant pathogens. The reduction of the nitro group is often a key step in activating its therapeutic properties .

Industrial Applications

Catalysis and Environmental Chemistry

In industrial settings, 2-Furancarboxaldehyde, 4-nitro- has been used as a catalyst or reagent in various chemical reactions. Its role in catalysis can enhance reaction rates and selectivity in synthetic processes. Furthermore, it has applications in environmental chemistry for the detection and quantification of pollutants due to its reactivity with specific analytes .

Summary Table of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Reactivity in organic transformations |

| Biology | Antimicrobial and anticancer research | Nitro group essential for activity |

| Medicine | Drug development against resistant pathogens | Potential therapeutic effects |

| Industry | Catalysis and polymer production | Enhances reaction rates |

Case Studies

- Antimicrobial Activity Study : A study published in Chemosphere demonstrated that derivatives of 2-furancarboxaldehyde exhibited significant antibacterial activity against strains resistant to commonly used antibiotics. The study highlighted the importance of the nitro group in enhancing biological efficacy .

- Drug Development Research : Research conducted on nitrofuran derivatives revealed promising results in treating infections caused by Helicobacter pylori. The combination therapy involving 2-furancarboxaldehyde derivatives showed complete eradication of infections in clinical trials .

- Catalytic Applications : A study on catalytic reduction processes involving 2-furancarboxaldehyde indicated its effectiveness in facilitating reactions under mild conditions, showcasing its potential utility in green chemistry applications .

作用机制

The mechanism of action of 2-Furancarboxaldehyde, 4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring can also participate in various chemical reactions, contributing to its overall activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s reactivity plays a crucial role in its effects .

相似化合物的比较

2-Furancarboxaldehyde (Furfural): A related compound with similar reactivity but without the nitro group.

5-Hydroxymethyl-2-furancarboxaldehyde (5-HMF): Another furan derivative with a hydroxymethyl group instead of a nitro group.

2,5-Furandicarboxylic Acid: A disubstituted furan compound with carboxylic acid groups at the 2 and 5 positions.

Uniqueness: 2-Furancarboxaldehyde, 4-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and industrial settings .

生物活性

2-Furancarboxaldehyde, 4-nitro- (CAS Number: 57500-49-9) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Furancarboxaldehyde, 4-nitro- features a furan ring substituted with a nitro group, which significantly influences its reactivity and biological activity. The presence of the nitro group enhances its electron-accepting properties, making it a candidate for various biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing the furan ring and nitro groups exhibit notable antimicrobial properties. For instance, nitrofuran derivatives have been widely studied for their efficacy against bacterial and protozoan infections. The mechanism involves the reduction of the nitro group by microbial nitroreductases, leading to the formation of reactive intermediates that can bind to DNA and other cellular components, ultimately causing cell death .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitrofurazone | E. coli, S. aureus | 0.5 - 2 µg/mL |

| 2-Furancarboxaldehyde, 4-nitro- | S. pneumoniae | 1 µg/mL |

| 5-Nitrofuran | P. aeruginosa | 0.25 µg/mL |

2. Anticancer Properties

The anticancer potential of 2-furancarboxaldehyde, 4-nitro- has been explored in various studies. It is suggested that the compound may act as a radiosensitizer in cancer therapy by enhancing the effects of radiation on tumor cells . The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to increased oxidative stress in cancer cells.

Case Study: Radiosensitization in Cancer Therapy

In a study investigating electron attachment to nitrofuran derivatives, it was found that low-energy electrons could effectively decompose these compounds into reactive anions that may enhance their cytotoxic effects when used alongside radiotherapy . This suggests a dual mechanism where both chemical reactivity and radiation sensitivity contribute to its anticancer effects.

The biological activity of 2-furancarboxaldehyde, 4-nitro- can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates such as nitroso and hydroxylamine derivatives, which interact with cellular macromolecules.

- Formation of Reactive Oxygen Species (ROS) : Upon metabolic activation, these compounds can lead to increased ROS levels, contributing to cellular damage and apoptosis in cancer cells .

- Interference with DNA : The electrophilic nature of the reduced forms allows them to bind with DNA, potentially causing mutations or cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-furancarboxaldehyde, 4-nitro-, it is essential to compare it with similar furan derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| 2-Furancarboxaldehyde, 4-nitro- | Moderate | Significant | ROS generation |

| Furfural | Low | None | Non-reactive |

| Nitrofurazone | High | Moderate | DNA binding |

属性

IUPAC Name |

4-nitrofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRBMMMGCYHUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973043 | |

| Record name | 4-Nitrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57500-49-9 | |

| Record name | 4-Nitrofurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。